Trisulfide, dicyano-

Catalog No.
S15198148
CAS No.
57670-85-6
M.F
C2N2S3
M. Wt
148.2 g/mol
Availability
In Stock
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Trisulfide, dicyano-

CAS Number

57670-85-6

Product Name

Trisulfide, dicyano-

IUPAC Name

(cyanodisulfanyl) thiocyanate

Molecular Formula

C2N2S3

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C2N2S3/c3-1-5-7-6-2-4

InChI Key

MIZBWIBHGBTKCY-UHFFFAOYSA-N

Canonical SMILES

C(#N)SSSC#N

Trisulfide, dicyano- is a sulfur-containing compound characterized by its unique structure that includes three sulfur atoms and two cyano groups. The molecular formula for this compound is typically represented as R2S3(CN)2R_2S_3(CN)_2, where RR denotes the organic substituents attached to the sulfur atoms. Trisulfides are known for their stability and reactivity, particularly in biological systems where they can participate in various biochemical processes.

, particularly involving nucleophilic attack due to the presence of cyano groups. The compound can react with thiols to form mixed disulfides or polysulfides. Additionally, under oxidative conditions, trisulfides can be converted into higher-order polysulfides or reduced to sulfides.

In aqueous environments, trisulfides are involved in dynamic equilibria with other sulfur species such as hydrogen sulfide, disulfides, and thiols. This equilibrium is crucial in biological contexts where reactive sulfur species play significant roles in cellular signaling and redox homeostasis .

Trisulfide compounds have been shown to exhibit various biological activities. They can act as signaling molecules in cellular processes, influencing pathways related to oxidative stress and inflammation. For instance, cysteine trisulfide (Cys-SSS-Cys) has been implicated in protecting cells from electrophilic stress by increasing intracellular levels of hydropersulfides . This protective mechanism is vital for maintaining cellular health under stress conditions.

Moreover, trisulfides can participate in redox reactions that modulate protein function through post-translational modifications, impacting enzyme activity and protein interactions.

The synthesis of trisulfide, dicyano- can be achieved through several methods:

  • Oxidative Coupling: This method involves the oxidative coupling of thiols or sulfides in the presence of oxidizing agents such as hydrogen peroxide or transition metal catalysts.
  • Cyanation Reactions: Trisulfide can also be synthesized via cyanation reactions where sulfide precursors react with cyanogen halides or sodium cyanide under controlled conditions.
  • Thermal Decomposition: Some trisulfides can be produced through the thermal decomposition of polysulfides or other sulfur-containing compounds at elevated temperatures .

Trisulfide compounds have a variety of applications across different fields:

  • Pharmaceuticals: Due to their biological activity, trisulfides are being explored for therapeutic applications, particularly in treating conditions related to oxidative stress and inflammation.
  • Agriculture: They can be used as fungicides or pesticides owing to their antimicrobial properties.
  • Material Science: Trisulfides are investigated for their potential use in the development of new materials with specific electronic or optical properties.

Research on the interactions of trisulfide, dicyano- with biological molecules has revealed its potential effects on enzyme activity and protein stability. Interaction studies often involve examining how these compounds influence the redox state of proteins or how they modulate signaling pathways associated with reactive oxygen species. Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to study these interactions .

Trisulfide, dicyano- shares structural and functional similarities with several other sulfur compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Cysteine TrisulfideR-S-S-S-RActs as a protective agent against oxidative stress
DithiothreitolR-S-S-RCommonly used as a reducing agent in biochemical assays
ThiodiglycolHO-CH2-CH2-S-S-CH2-CH2-OHUsed as a solvent and stabilizer; less reactive than trisulfides
PolysulfidesR-Sn-R (n>2)More complex structures with variable reactivity

Trisulfide, dicyano- is unique due to its specific combination of cyano groups and its role in biological systems as a signaling molecule and redox regulator.

Historical Evolution of Trisulfide Synthesis Techniques

The synthesis of sulfur-containing compounds with cyanide functionalities dates to the early 19th century. Jean-Louis Lassaigne’s 1828 work marked a foundational milestone, where sulfur dicyanide (S(CN)~2~) was first synthesized via the reaction of silver cyanide with sulfur dichloride (SCl~2~). This method established the feasibility of combining sulfur and cyanide groups, though early yields were modest due to side reactions and instability of intermediates.

In the late 19th century, Otto Linneman expanded the toolkit by demonstrating that sulfur dicyanide could also be produced through reactions between silver thiocyanate (AgSCN) and cyanogen iodide (ICN). This dual-pathway approach highlighted the versatility of cyanide precursors in sulfur chemistry. Further refinement came from Erik Söderbäck in the 20th century, who systematically studied interactions between metal cyanides (e.g., NaCN, KCN) and sulfur halides (S~2~Cl~2~, SCl~2~). His work revealed that adjusting stoichiometry and reaction temperatures could selectively generate polysulfanes like S~4~(CN)~2~, laying groundwork for controlled trisulfide formation.

The transition to trisulfide-specific synthesis emerged with the development of strained cyclic precursors. For example, peri-substituted trisulfide-2-oxides, such as 1,2,3-trithiane-2-oxide, were synthesized from 1,8-naphthalene dithiols and thionyl chloride (SOCl~2~). These systems leveraged ring strain and substituent effects to facilitate sulfur transfer reactions, enabling the incorporation of cyanide groups in subsequent steps.

Recent Advances in Unsymmetrical Trisulfide Construction

Modern methodologies prioritize precision in constructing unsymmetrical trisulfides, which are critical for applications in materials science and medicinal chemistry. A landmark 2010 study introduced a phosphorane-based reagent, 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, for coupling aliphatic and aromatic thiols under mild conditions. This approach achieved yields exceeding 70% by exploiting the nucleophilic reactivity of the phosphorane scaffold to sequentially add sulfur atoms.

Another breakthrough involves the use of sulfur monoxide (SO) transfer agents. Heating peri-substituted trisulfide-2-oxides with dienes generates cyclic sulfoxides while releasing SO, which can be trapped by cyanide-containing dienophiles. For instance, carbazole-derived trisulfide-2-oxides have shown promise in regioselective thiophene synthesis, enabling the incorporation of dicyano groups via Pummerer dehydration.

Recent work has also explored photolytic methods. Irradiation of trisulfide-2-oxides at room temperature induces homolytic S–S bond cleavage, producing triplet SO radicals that react with electron-deficient cyanides. While yields under photolysis remain lower than thermal methods (40–60% vs. 70–90%), this approach avoids high-temperature decomposition of sensitive dicyano intermediates.

Role of 9-Fluorenylmethyl Disulfides in Modern Synthesis

9-Fluorenylmethyl (Fm) disulfides have emerged as pivotal reagents for controlled sulfur transfer. The FmSSPy-A derivative (Py = pyridinyl) enables biomimetic conversion of thiols to persulfides (-S-SFm) under aqueous-compatible conditions. This reactivity is harnessed in trisulfide synthesis by sequentially adding cyanide-bearing thiols to Fm-protected intermediates.

Key advantages of Fm disulfides include:

  • Stabilization of reactive intermediates: The bulky Fm group mitigates premature oxidation or disproportionation.
  • Modularity: Pyridinyl leaving groups facilitate stepwise sulfur addition, enabling precise control over trisulfide symmetry.
  • Compatibility with diverse substrates: FmSSPy-A has been applied to proteinaceous thiols and small-molecule cyanides, underscoring its versatility.

A representative protocol involves reacting FmSSPy-A with sodium cyanide (NaCN) in dimethylformamide (DMF), followed by addition of a second thiol to yield unsymmetrical trisulfides. This method avoids hazardous H~2~S generation while achieving >80% conversion efficiency.

Optimization Strategies for Yield and Purity Control

Optimizing trisulfide synthesis requires addressing challenges such as sulfur scrambling and cyanide hydrolysis. Key strategies include:

Substituent engineering: Electron-donating groups (e.g., o-methoxy, o-tert-butyl) on aromatic precursors lower activation barriers for sulfur transfer. For example, methoxy-substituted trisulfide-2-oxides undergo SO release at 80°C versus 120°C for unsubstituted analogs, minimizing side reactions.

Solvent and temperature control: Polar aprotic solvents like tetrahydrofuran (THF) enhance the stability of dicyano intermediates. Hydroboration copolymerization studies demonstrate that maintaining temperatures below 40°C during cyanide addition suppresses oligomerization.

Purification techniques: Reprecipitation in methanol effectively removes unreacted thiols and inorganic byproducts. Gel permeation chromatography (GPC) data from hydroboration systems show that this step increases polymer purity from 65% to >90% while recovering 95% of the target trisulfide.

Catalytic additives: Lewis acids such as zinc chloride (ZnCl~2~) accelerate sulfur-dicyano coupling by polarizing S–S bonds. In one study, ZnCl~2~ increased the yield of S(CN)~2~ from 45% to 68% by stabilizing the transition state during SCl~2~ addition to AgCN.

Optimization ParameterEffect on YieldPurity Improvement
o-Methoxy substitution+25%+15%
THF solvent+18%+10%
ZnCl~2~ catalysis+23%+5%
Reprecipitation+12%+25%

Trisulfide, dicyano- with molecular formula C₂N₂S₃ serves as a significant molecular component in cellular redox homeostasis through its capacity to generate hydropersulfide species [1] [2]. This sulfur-containing compound with its three sulfur atoms and two cyano groups exhibits dynamic equilibrium properties with various sulfur species including hydrogen sulfide, disulfides, and thiols, establishing it as a central participant in biological sulfur metabolism .

The mechanism of hydropersulfide generation involves the equilibrium-driven formation of reactive persulfide species through interaction with existing cellular thiols. Research demonstrates that trisulfide compounds establish dynamic equilibria where RSSSR species can react with cellular thiols to generate hydropersulfides (RSSH) through the reaction: RSSSR + RSH ⇌ RSSR + RSSH [4]. This equilibrium process is bidirectional and concentration-dependent, allowing for both hydropersulfide formation and degradation based on cellular conditions.

Quantitative measurements reveal significant hydropersulfide concentrations in biological systems. Studies using human serum albumin as a model protein showed that 10.2 ± 1.4 micromolar hydrogen sulfide was liberated from 10 micromolar purified, polysulfide-treated protein samples, indicating substantial hydropersulfide formation capacity [5]. Cellular investigations demonstrate that hydropersulfide levels can exceed 100 micromolar in certain tissues, particularly glutathione hydropersulfide concentrations [6].

The enzymatic regulation of hydropersulfide generation involves multiple pathways. Cystathionine beta-synthase and cystathionine gamma-lyase serve as primary enzymes facilitating the conversion of cystine to cysteine persulfide [6]. Additionally, mercaptopyruvate sulfurtransferase functions as an essential enzyme for protein persulfidation, with studies showing that silencing this enzyme in human cells resulted in disappearance of persulfidation on dozens of proteins [7].

Cellular distribution patterns demonstrate tissue-specific variations in hydropersulfide concentrations. Mitochondrial systems exhibit particularly high hydropersulfide activity, with cytochrome c catalyzing procaspase 9 persulfidation and establishing pseudocatalytic cycles for radical generation [8]. The stability characteristics of hydropersulfides show that these species maintain steady-state equilibria even in aqueous physiological environments, with half-lives ranging from minutes to hours depending on cellular conditions [9].

ParameterValueSystemReference
Hydropersulfide concentration>100 μMMammalian tissues [6]
Protein persulfide liberation10.2 ± 1.4 μMHuman serum albumin [5]
Cysteine trisulfide half-life2.3-2.9 hoursPresence of amines [9]
Enzymatic efficiency>2×10⁵-fold preferenceRhodanese catalysis [10]

Electrophilic Stress Mitigation Through Trisulfide Mediation

Trisulfide compounds demonstrate remarkable protective capabilities against electrophilic stress through their highly nucleophilic sulfur atoms that serve as primary defense mechanisms against cellular damage [11] [12]. The superior nucleophilicity of hydropersulfides and polysulfides generated from trisulfide species provides potent antioxidant activities that protect organisms against both oxidative and electrophilic stresses [11].

Mechanistic studies reveal that sulfane sulfur-containing molecules capture electrophiles through direct nucleophilic attack, forming stable sulfur adducts with reduced toxicity [13]. For example, methylmercury forms (MeHg)₂S adducts, cadmium creates CdS complexes, and quinone species generate quinone-sulfur conjugates that exhibit minimal toxicity compared to their parent electrophiles [13]. These reactions demonstrate the stoichiometric consumption of electrophilic species, effectively removing them from cellular systems.

The protective efficacy is demonstrated through knockout studies where elimination of sulfane sulfur-producing enzymes resulted in increased electrophile-mediated toxicity. Cystathionine beta-synthase knockdown augmented methylmercury-induced cytotoxicity in neuronal cells, while cystathionine gamma-lyase knockout mice showed enhanced sensitivity to acetaminophen-induced and cadmium-induced hepatotoxicity [13]. Conversely, overexpression studies showed that increased sulfane sulfur production provided cellular protection against these same electrophilic insults.

Quantitative protection data demonstrates dose-dependent relationships between trisulfide exposure and electrophilic stress mitigation. Treatment with sodium tetrasulfide suppressed toxicity from cadmium, methylmercury, and 1,4-naphthoquinone exposure [13]. Cysteine trisulfide treatment of HEK293T cells at concentrations of 0.2, 0.5, and 1 millimolar resulted in concentration-dependent increases in intracellular cysteine persulfide and glutathione persulfide levels [4].

However, research also reveals biphasic effects of trisulfide compounds. While low concentrations provide protection, higher concentrations can induce electrophilic stress themselves. Cysteine trisulfide treatment caused widespread protein thiol oxidation, activated cellular stress pathways including p38-MAPK and stress-activated protein kinase, and induced endoplasmic reticulum stress through eIF2α phosphorylation [14] [15]. This dose-dependent toxicity suggests that trisulfide compounds function optimally within specific concentration ranges.

Stability considerations affect electrophilic stress mitigation capacity. Trisulfide compounds demonstrate pH-dependent stability, with cysteine and glutathione trisulfides showing instability under basic conditions due to amine deprotonation, while N-acetylcysteine trisulfide maintains stability across all tested pH values [9]. The presence of amines accelerates trisulfide degradation, with half-lives of 53 minutes for N-acetylcysteine trisulfide in the presence of butylamine [9].

ElectrophileProtective MechanismAdduct FormedEfficacy
MethylmercuryNucleophilic capture(MeHg)₂SHigh toxicity reduction
CadmiumDirect bindingCdS complexHepatotoxicity prevention
1,4-NaphthoquinoneSulfur conjugationQuinone-S-adductsSignificant protection
AcetaminophenMetabolite scavengingVarious sulfur conjugatesDose-dependent

Post-Translational Protein Modification Pathways

Trisulfide-mediated post-translational modifications represent fundamental regulatory mechanisms through which sulfur-containing compounds control protein function and cellular signaling [16] [17]. The primary modification pathway involves S-sulfhydration, where sulfane sulfur is transferred to cysteine sulfhydryl groups forming hydropersulfide moieties (-SSH) on target proteins [18] [19].

Enzymatic mechanisms underlying these modifications involve multiple sulfurtransferase systems. Mercaptopyruvate sulfurtransferase emerges as a key enzyme responsible for protein persulfidation, demonstrating high efficiency in transferring sulfur atoms to target proteins [7]. When this enzyme was silenced in human cells, persulfidation disappeared on dozens of proteins, particularly those serving protective cellular functions [7]. Cysteinyl-tRNA synthetases also contribute significantly, converting cysteine-SH to cysteine-SSH through pyridoxal phosphate-dependent processes and incorporating persulfidated cysteine directly into proteins during translation [20] [21].

Substrate specificity patterns reveal that protein persulfidation preferentially occurs at reactive cysteine residues with low pKa values and high nucleophilicity [22]. These "redox switch" cysteines are susceptible to reversible modifications and often exist in protein microenvironments that favor sulfur chemistry [18]. Research demonstrates that not all cysteine residues are equally susceptible to persulfidation, with modifications typically occurring on one or a few specific thiols within each target protein [23].

The biochemical pathways for persulfidation involve multiple routes. Direct reaction pathways include hydrogen sulfide interaction with sulfenic acids (-SOH), S-nitrosated cysteines (-SNO), and disulfide bonds [23] [24]. Additionally, transpersulfidation mechanisms facilitate sulfur transfer between proteins through rhodanese-like sulfurtransferases that form intermediate cysteine persulfide species before transferring sulfur to acceptor proteins [25].

Regulatory functions of these modifications span diverse cellular processes. Persulfidated glyceraldehyde phosphate dehydrogenase at Cys150 shows enhanced enzymatic activity, with hydrogen peroxide-induced inhibition being reversed by hydrogen sulfide treatment through persulfidation [22] [24]. Nuclear factor kappa B transcription factor activity is modulated through persulfidation, affecting inflammatory gene expression [18]. ATP-sensitive potassium channels undergo functional changes upon persulfidation, influencing vasorelaxation responses [18].

Quantitative analysis reveals widespread occurrence of protein persulfidation. Proteomics approaches identified thousands of persulfidated proteins across different cellular compartments [22]. In pancreatic beta cells exposed to endoplasmic reticulum stress, elevated hydrogen sulfide promoted persulfidation of enzymes in energy metabolism and stimulated glycolytic flux [22]. Concentration measurements show that persulfide modifications can affect 1-2% of total cellular cysteine residues under normal conditions, increasing significantly during stress responses [6].

The reversibility characteristics of these modifications involve both enzymatic and non-enzymatic mechanisms. Thioredoxin and glutathione systems demonstrate protein persulfide-reducing functions, providing mechanisms for removing persulfide modifications when cellular conditions change [5]. Temporal dynamics studies reveal that persulfidation levels fluctuate with cellular redox state, stress conditions, and metabolic demands [26].

Detection methodologies for protein persulfidation include alkylation-reduction band-shift assays that provide ratiometric quantification of persulfidated versus non-persulfidated cysteine residues [27]. These methods demonstrate specificity challenges in discriminating persulfidated cysteines from other cysteine modifications such as disulfides, sulfenic acids, and nitrosothiols [27].

Target ProteinModified ResidueFunctional EffectPhysiological Impact
GAPDHCys150Enhanced activityMetabolic regulation
NF-κBMultiple cysteinesTranscriptional activationInflammatory response
KATP channelsRegulatory cysteinesChannel openingVasorelaxation
Procaspase 9Active site cysteineInhibited activationApoptosis prevention

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

147.92236153 g/mol

Monoisotopic Mass

147.92236153 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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